Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
2’-Deoxyinosine is a nucleoside composed of hypoxanthine attached to 2’-deoxyribose via a β-N9-glycosidic bond. It is a DNA damage product resulting from the deamination of 2’-deoxyadenosine. This compound is significant in various biochemical processes and has been studied for its role in DNA damage and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyinosine can be synthesized through the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction is typically carried out under mild conditions, making it a convenient method for laboratory synthesis .
Industrial Production Methods
Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like thymidine and adenine into 2’-deoxyinosine without the need for complex reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyinosine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Pyrolytic graphite and glassy carbon electrodes are commonly used for the oxidation of 2’-deoxyinosine.
Substitution: Nucleophilic substitution reactions often require mild conditions and specific nucleophiles to achieve the desired products.
Major Products Formed
Oxidation: Major products include 8-hydroxy-2’-deoxyinosine and 2,8-dihydroxy-2’-deoxyinosine.
Substitution: Products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
2’-Deoxyinosine has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA. It can arise from the deamination of adenosine and subsequently participate in various biochemical pathways. The enzyme adenosine deaminase plays a crucial role in this process by converting adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is essential for maintaining the balance of nucleosides in the cell and preventing the accumulation of toxic intermediates.
Comparison with Similar Compounds
Similar Compounds
Inosine: Structurally similar to 2’-deoxyinosine but contains a hydroxyl group at the 2’ position.
2’-Deoxyadenosine: The precursor to 2’-deoxyinosine, differing by the presence of an amino group instead of a keto group.
8-Hydroxy-2’-deoxyinosine: An oxidation product of 2’-deoxyinosine.
Uniqueness
2’-Deoxyinosine is unique due to its role as a DNA damage product and its ability to participate in various biochemical reactions. Its formation from 2’-deoxyadenosine through deamination highlights its importance in maintaining DNA integrity and stability .
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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